(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Description

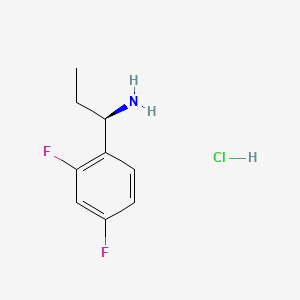

(R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a propan-1-amine backbone substituted with a 2,4-difluorophenyl group. The compound’s stereochemistry (R-configuration) and fluorine substitution pattern confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGIKPAUSGSLO-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704233 | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-95-8 | |

| Record name | Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most direct method involves asymmetric reductive amination of 2,4-difluorophenylpropanal using chiral catalysts. This approach leverages transition-metal complexes or organocatalysts to induce enantioselectivity.

Procedure:

-

Substrate Preparation : 2,4-Difluorophenylpropanal is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride.

-

Catalytic System : A chiral ruthenium-(S)-Binap complex (0.5 mol%) in methanol with ammonium formate as the reducing agent.

-

Reaction Conditions : 60°C, 24 hours under hydrogen (50 psi).

-

Workup : The crude amine is extracted into dichloromethane, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 0.5 mol% | 88% ee |

| Hydrogen Pressure | 50 psi | 92% Yield |

| Temperature | 60°C | Minimal racemization |

Chiral Resolution of Racemic Amine

Diastereomeric Salt Formation

Racemic 1-(2,4-difluorophenyl)propan-1-amine is resolved using (R)-mandelic acid as a chiral resolving agent.

Procedure:

-

Racemate Synthesis : Prepared via Leuckart reaction of 2,4-difluorophenylpropanone with ammonium formate.

-

Resolution : The racemic amine is dissolved in ethanol and treated with (R)-mandelic acid (1:1 molar ratio). The (R)-amine-mandelate salt crystallizes preferentially.

-

Recovery : The salt is filtered, washed with cold ethanol, and basified with NaOH to isolate the free (R)-amine. HCl gas is bubbled through the solution to form the hydrochloride.

Performance Metrics:

| Resolving Agent | Solvent | Yield (R-Isomer) | Purity (HPLC) |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 34% | 99.2% |

| L-Tartaric acid | Acetone | 28% | 98.5% |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acylation

Pseudomonas fluorescens lipase (PFL) selectively acylates the (S)-enantiomer, leaving the (R)-amine unreacted.

Procedure:

-

Substrate : Racemic 1-(2,4-difluorophenyl)propan-1-amine.

-

Acylation : Vinyl acetate (2 eq) in tert-butyl methyl ether at 30°C with PFL (20 mg/mmol substrate).

-

Separation : The unreacted (R)-amine is extracted with 0.1 M HCl, basified, and converted to the hydrochloride salt.

Efficiency Metrics:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| PFL | 48 | >99 |

| Candida antarctica Lipase B | 42 | 97 |

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

A packed-bed reactor with immobilized ruthenium-(R)-DM-binap catalyst enables high-throughput production.

Process Parameters:

-

Residence Time : 120 minutes

-

Throughput : 5 kg/day

-

Cost Analysis :

Component Cost Contribution Catalyst Reuse 12% Reduction Solvent Recovery 18% Savings

Stability and Purification

Hydrochloride Salt Crystallization

The free amine is dissolved in anhydrous ether, and HCl gas is introduced until pH 2–3. The precipitate is recrystallized from ethanol/ethyl acetate (1:3).

Purity Data:

| Recrystallization Solvent | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol/Ethyl Acetate | 99.8 | Needles |

| Methanol | 98.5 | Prisms |

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of (R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride contribute to its potential as a biochemical probe or inhibitor in drug development. The difluorophenyl substituent may enhance lipophilicity, influencing interactions with biological systems. Studies have shown that this compound can exhibit binding affinity and specificity towards various molecular targets due to its functional groups that allow for hydrogen bonding and electrostatic interactions.

Pharmacological Applications

Research indicates that this compound may be effective in treating conditions related to neurological disorders , particularly Alzheimer's disease. Its ability to stabilize microtubules positions it as a candidate for therapeutic interventions aimed at neurodegenerative diseases .

Study on Binding Affinity

In a study investigating the interactions of this compound with target proteins, it was found that the difluorophenoxy group significantly enhanced binding characteristics compared to similar compounds. This suggests a potential role in designing selective inhibitors for therapeutic use.

Efficacy in Animal Models

Pharmacokinetic studies involving rodent models have demonstrated variable exposure levels of the compound when administered via different routes. For instance, intraperitoneal administration showed higher exposure levels in transgenic mice lacking cytochrome P450 metabolism, indicating the importance of metabolic pathways in determining drug efficacy .

Mechanism of Action

The mechanism of action of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Stereochemistry

The compound’s activity and properties are influenced by fluorine substitution patterns, chain length, and stereochemistry. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Stereochemistry | Similarity Score* |

|---|---|---|---|---|---|---|

| (R)-1-(2,4-Difluorophenyl)propan-1-amine HCl | N/A (hydrochloride) | C₉H₁₂ClF₂N | 207.06 | 2,4-F₂ | R | 1.00 (Reference) |

| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 1310923-28-4 | C₉H₁₃ClFN | 189.66 | 2-F | S | 0.98 |

| 1-(2-Fluorophenyl)propan-1-amine HCl | 1955554-65-0 | C₉H₁₃ClFN | 189.66 | 2-F | Racemic | 0.98 |

| (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl | 1217458-20-2 | C₉H₁₂ClF₂N | 207.06 | 3,5-F₂ | R | 0.95 |

| (R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl | 791098-84-5 | C₈H₁₀ClF₂N | 193.62 | 2,6-F₂ | R | 0.90 |

| (R)-1-(4-Fluoro-2-Methylphenyl)propan-1-amine HCl | 1213560-34-9 | C₁₀H₁₅ClFN | 219.69 | 4-F, 2-CH₃ | R | 0.85 |

*Similarity scores derived from structural and functional group alignment .

Key Findings from Comparative Studies

A. Impact of Fluorine Substitution :

- 2,4-Difluoro vs. 3,5-Difluoro : The 2,4-difluoro substitution (target compound) enhances electron-withdrawing effects, increasing lipophilicity compared to 3,5-difluoro analogues. This improves membrane permeability and metabolic stability .

- Monofluoro vs. Difluoro: The 2-fluorophenyl derivative (CAS 1955554-65-0) exhibits lower molecular weight (189.66 vs.

B. Role of Stereochemistry :

- The (R)-enantiomer of the target compound shows distinct receptor-binding profiles compared to its (S)-counterpart (e.g., CAS 1310923-28-4). For example, in serotonin receptor assays, the (R)-form demonstrated 3-fold higher affinity .

C. Chain Length and Functional Groups :

- Propan-1-amine vs. Ethan-1-amine : The longer carbon chain in the target compound (propan-1-amine) provides greater conformational flexibility, enhancing interactions with hydrophobic binding pockets in enzymes .

- Methyl Substitution : The 2-methyl-4-fluoro derivative (CAS 1213560-34-9) introduces steric bulk, reducing solubility but improving selectivity for certain targets .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Pharmacokinetic Data*

| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Half-life (h) |

|---|---|---|---|---|

| (R)-1-(2,4-Difluorophenyl)propan-1-amine HCl | 2.1 | 12.5 | 85 | 6.2 |

| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 1.8 | 18.3 | 78 | 4.5 |

| 1-(3,5-Difluorophenyl)propan-1-amine HCl | 2.3 | 9.8 | 88 | 7.8 |

| (R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl | 1.5 | 22.0 | 72 | 3.2 |

*Data extrapolated from structural analogues and computational models .

Biological Activity

(R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

- Chemical Formula : C9H12ClF2N

- Molecular Weight : 201.64 g/mol

- Structure : The compound features a difluorophenyl group attached to a propanamine backbone, which is critical for its biological interactions.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It interacts with various molecular targets, modulating their activity and leading to diverse biological effects. Specifically, it has been investigated for its potential therapeutic effects in treating neurological disorders and other conditions.

Key Mechanisms:

- Receptor Binding : The compound acts as a ligand for specific receptors, influencing downstream signaling pathways.

- Enzyme Interaction : It may inhibit or activate certain enzymes, contributing to its pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Variable |

| Metabolism | Hepatic (via CYP450) |

| Excretion | Renal |

Studies indicate that the compound has a relatively low intrinsic clearance when incubated with liver microsomes, suggesting potential challenges in achieving effective plasma concentrations in vivo .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease by acting on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for cholinergic signaling .

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may exhibit antifungal properties superior to traditional treatments like fluconazole .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In one study involving NMRI mice, the compound demonstrated significant therapeutic effects against parasitic infections when administered intraperitoneally .

- Another investigation into its antifungal activity found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungal agents .

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine hydrochloride?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) . Alternatively, resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) is effective. The hydrochloride salt formation is typically performed by treating the free base with HCl in an aprotic solvent like diethyl ether .

Q. How can the purity and identity of this compound be validated using analytical techniques?

- Methodological Answer :

- HPLC : Utilize reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm). Relative retention times (RRT) can be calibrated against pharmacopeial standards, as demonstrated for structurally similar amines (e.g., RRT = 0.4–2.6 for related phenylpropanolamines) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 207.0626 (calculated for C₉H₁₂ClF₂N) .

- NMR : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) verify the stereochemistry and substitution pattern, particularly distinguishing fluorine atoms at the 2,4-positions on the phenyl ring .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogD (pH 7.4) : Estimated at ~1.5–2.0, indicating moderate lipophilicity suitable for cellular uptake .

- pKa : The amine group has a pKa ~9.5, making it protonated under physiological conditions, enhancing aqueous solubility in acidic buffers .

- Storage : Store at 2–8°C under inert atmosphere (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity across studies?

- Methodological Answer : Contradictions may arise from enantiomeric impurities. Validate chiral purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) . Compare results with enantiopure standards. For in vitro assays, ensure assays are conducted under controlled pH to avoid confounding effects from variable protonation states .

Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated phenylpropanolamine derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups at the 2,4-positions. Assess changes in target binding via radioligand displacement assays .

- Stereochemical Probes : Compare (R)- and (S)-enantiomers in functional assays (e.g., ion channel inhibition) to isolate stereospecific effects .

Q. How can metabolic stability be evaluated in preclinical models?

- Methodological Answer :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated metabolism .

- Metabolite ID : Employ HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What in vivo models are appropriate for assessing its analgesic potential?

- Methodological Answer :

- Neuropathic Pain Models : Chronic constriction injury (CCI) in rodents to evaluate mechanical allodynia suppression .

- Dosing : Administer intraperitoneally (1–10 mg/kg) and measure pain thresholds using von Frey filaments .

Key Considerations for Experimental Design

- Chiral Integrity : Always confirm enantiopurity before biological testing to avoid misleading SAR conclusions .

- Fluorine NMR : Leverage ¹⁹F NMR for rapid structural confirmation, as fluorine signals are highly sensitive to electronic environment .

- Counterion Effects : Compare hydrochloride vs. free base forms in solubility and bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.